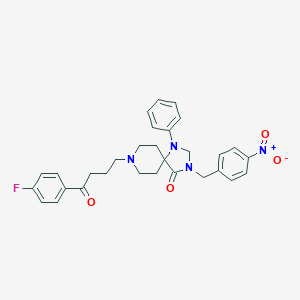

(-)-delta-9-Thc (D3)

概要

説明

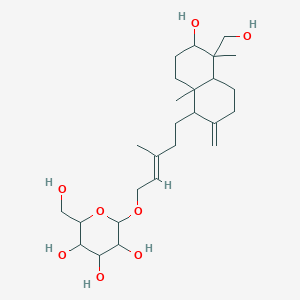

Cholecalciferol, also known as Vitamin D3, is a form of Vitamin D used in the treatment of specific medical conditions such as refractory rickets, hypoparathyroidism, and familial hypophosphatemia, as well as osteoporosis and chronic kidney disease . It is synthesized in the skin by a photochemical conversion of provitamin D3 .

Synthesis Analysis

Vitamin D3 is synthesized in the skin upon UVB exposure. The UVB exposure of provitamin D3 (7-dehydrocholesterol) in the skin breaks the B-ring to form previtamin D3, which undergoes thermally induced rearrangement to vitamin D3 . A study also showed that a modified high-performance liquid chromatography (HPLC) autosampler was used for the photo-high-p,T flow synthesis of vitamin D3 .

Molecular Structure Analysis

Vitamin D3 is a secosteroid generated in the skin when 7-dehydrocholesterol located there interacts with ultraviolet irradiation . The major natural source of vitamin D is synthesis of cholecalciferol in the lower layers of the epidermis of the skin, through a photochemical reaction with Ultraviolet B (UV-B) radiation from sun exposure or UV-B lamps .

Chemical Reactions Analysis

Chemical derivatization is applied to vitamin D metabolites to increase the ionization efficiency, which is particularly important for very low abundant metabolites . Derivatization can also improve the selectivity of the LC separation . A wide variety of derivatization reagents has been reported in recent years .

Physical And Chemical Properties Analysis

Vitamin D3 is a group of fat-soluble secosteroids responsible for increasing intestinal absorption of calcium, magnesium, and phosphate, and for many other biological effects . The primary action of 1,25(OH)2D occurs through its binding to the nuclear vitamin D receptor (VDR), which heterodimerizes with the retinoid X receptor and binds to vitamin D-responsive elements close to target genes .

科学的研究の応用

Medical Imaging in Addiction Research

(-)-delta-9-Tetrahydrocannabinol (THC) has been studied using medical imaging techniques such as PET, SPECT, and fMRI. These methods are valuable for understanding the pharmacokinetics and pharmacodynamics of THC in the brain. For instance, THC's impact on brain function and its potential therapeutic use in treating conditions like Tourette syndrome have been explored using these imaging techniques (Giacomuzzi et al., 2010).

Cancer Treatment and Chemotherapy Management

Research has highlighted THC's role in palliative care for cancer patients, particularly its effectiveness in managing chemotherapy-induced nausea, vomiting, and neuropathic pain. THC, along with cannabidiol (CBD), shows promising results in improving the quality of life for cancer patients. Additionally, THC has potential applications in treating neurodegenerative diseases and alcohol addiction (Shah, Gupta, & Kumar, 2021).

Analgesic Properties

The analgesic (pain-relieving) properties of THC have been a focus of research. For instance, studies on THC-based microemulsions have shown significant antinociceptive activity, indicating potential for pain treatment applications (Lazzari et al., 2010).

Neuroprotective Effects

Research has explored THC's neuroprotective effects, such as in a mouse model of cerebral ischemia. THC was found to significantly decrease infarct volume, suggesting its potential as a neuroprotective agent. This effect is mediated through a temperature-dependent mechanism via the CB1 receptor (Hayakawa et al., 2007).

Implications in Chronic Cannabis Use

Studies have also investigated THC's effects in chronic cannabis users, revealing measurable THC concentrations in plasma even after days of abstinence. This finding suggests a potential mechanism for the residual neurocognitive impairment observed in chronic users and highlights the complexities in interpreting THC's long-term impact (Karschner et al., 2009).

Genomic and Proteomic Analysis

Finally, genomic and proteomic analyses of THC's effects on normal human astrocytes have been conducted. This research aims to understand the global molecular impacts of cannabinoids, with potential implications for various immune responses in the central nervous system (Bindukumar et al., 2008).

作用機序

Target of Action

The primary target of (-)-delta-9-Thc (D3) is the D3 receptor , a subtype of dopamine receptors . D3 receptors are sensitive enough to detect dopamine that diffuses outside of the synapse, and can thus regulate the release of other neurotransmitters as well . The D3 receptor is predominantly found in the brain, particularly in areas associated with cognitive and emotional functions .

Mode of Action

(-)-delta-9-Thc (D3) interacts with its target, the D3 receptor, by binding to it. This binding action can enhance dopaminergic neurotransmission, especially in brain areas such as the prefrontal cortex where dopamine release is controlled by D3 receptors . Also, blocking D3 receptors enhances acetylcholine release in the prefrontal cortex, which could also contribute to pro-cognitive actions .

Biochemical Pathways

The biochemical pathways affected by (-)-delta-9-Thc (D3) involve the synthesis and metabolism of vitamin D3. Vitamin D3 photosynthesis in the skin involves a set of reaction equations, including side-reactions to lumisterol, tachysterol, and toxisterols, and the accompanying reverse reactions, isomerization of previtamin D3 to vitamin D3 and photodegradation of vitamin D3 .

Pharmacokinetics

The pharmacokinetics of (-)-delta-9-Thc (D3) involves its absorption, distribution, metabolism, and excretion (ADME). After ingestion, vitamin D3 is bound to vitamin D-binding protein (DBP) produced in the liver, for transport to the liver . The form of vitamin D3 reaching the liver is 25-hydroxylated, and such 25-hydroxycholecalciferol is bound to DBP (α2-globulin) whilst circulating in the plasma . The liposomal formulation of vitamin D3 was found to be more effective in elevating calcidiol concentration in serum .

Result of Action

The molecular and cellular effects of (-)-delta-9-Thc (D3)'s action involve the regulation of calcium and phosphorus levels in a healthy physiological range to sustain a variety of metabolic functions, transcription regulation, and bone metabolism .

Safety and Hazards

将来の方向性

There is a growing awareness about vitamin D as a requirement for optimal health. Vitamin D3 is synthesized in the skin by a photochemical conversion of provitamin D3, but the necessary UVB rays are only emitted all year round in places that lie below a 35° latitude . Therefore, perspectives for a future production of vitamin D biofortified fruits, vegetables, and fish will be presented .

特性

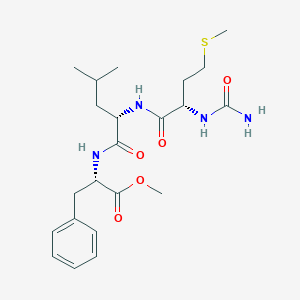

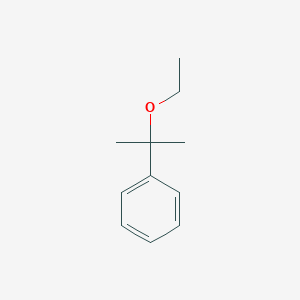

IUPAC Name |

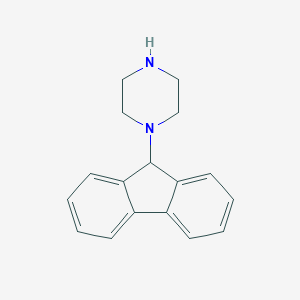

(6aR,10aR)-6,6,9-trimethyl-3-(5,5,5-trideuteriopentyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h11-13,16-17,22H,5-10H2,1-4H3/t16-,17-/m1/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQFCXCEBYINGO-MVOYJBSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(-)-delta-9-Thc (D3) | |

CAS RN |

81586-39-2 | |

| Record name | 81586-39-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does using (-)-delta-9-THC (D3) improve the accuracy of THC quantification in the studies?

A1: The use of (-)-delta-9-THC (D3) as an internal standard enhances accuracy by accounting for potential analyte loss during sample preparation steps like extraction and purification. [, ] By comparing the signal ratio of THC to (-)-delta-9-THC (D3) in a sample with a known standard, researchers can more accurately determine the original THC concentration, even if some sample is lost during processing.

Q2: What analytical techniques were employed in conjunction with (-)-delta-9-THC (D3) for cannabinoid analysis?

A2: The research papers utilized sophisticated analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [] and Ultra-high Performance Liquid Chromatography-Electrospray Tandem Mass Spectrometry (UPLC-MS/MS) [, ] coupled with (-)-delta-9-THC (D3) as an internal standard. These techniques enable the separation, identification, and quantification of cannabinoids, including THC, with high sensitivity and specificity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B162024.png)

![(6R)-3-Methyl-6-[(2S)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one](/img/structure/B162050.png)